2-Amino-5-nitrobenzohydrazide
Description
Significance of Benzohydrazide (B10538) Frameworks in Chemical and Biological Sciences
Benzohydrazide derivatives are a class of compounds that have garnered considerable attention in both chemical and biological research. derpharmachemica.commdpi.com Their versatile structure serves as a key building block in the synthesis of more complex molecules and as a foundational scaffold for the development of new therapeutic agents. mdpi.com The hydrazide group (-CONHNH2) is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. pensoft.netpreprints.org
The significance of the benzohydrazide framework is underscored by its presence in a wide array of biologically active compounds. Research has demonstrated that these derivatives possess a broad spectrum of activities, including:
Antimicrobial activity: Many benzohydrazide derivatives have shown efficacy against various bacterial and fungal strains. derpharmachemica.comumsha.ac.irwisdomlib.org
Anticancer activity: Several studies have reported the potential of benzohydrazide compounds to inhibit the growth of cancer cells. nih.govresearchgate.net
Anti-inflammatory activity: The benzohydrazide scaffold is also found in compounds with anti-inflammatory properties. ontosight.aiontosight.ai
Antioxidant activity: Certain benzohydrazide derivatives have been investigated for their ability to scavenge free radicals. pensoft.netpensoft.net
The adaptability of the benzohydrazide structure allows for the synthesis of a diverse library of compounds with varied biological profiles, making it a cornerstone in medicinal chemistry. pensoft.netpensoft.net
Role of Nitro and Amino Substituents in Benzohydrazide Chemistry
The presence and position of substituents on the benzene (B151609) ring of a benzohydrazide molecule profoundly influence its electronic properties, reactivity, and biological activity. In the case of 2-Amino-5-nitrobenzohydrazide, the amino (-NH2) and nitro (-NO2) groups play pivotal roles.
The amino group is an electron-donating group, which generally increases the electron density of the benzene ring, particularly at the ortho and para positions. semanticscholar.org This can enhance the molecule's nucleophilicity and influence its interaction with biological targets. The amino group also provides a site for further chemical modification, allowing for the synthesis of a wider range of derivatives.
Conversely, the nitro group is a strong electron-withdrawing group. semanticscholar.org This property decreases the electron density of the benzene ring and can be crucial for certain biological activities, including antimicrobial and anticancer effects. ontosight.ai The nitro group's presence can also impact the molecule's interaction with specific enzymes and its potential to induce oxidative stress in cancer cells. The combination of these two opposing electronic groups on the same benzohydrazide framework creates a unique electronic environment that is a key subject of research.
A study on m-nitro and m-amino benzoic acid hydrazides investigated the effect of these substituents on their equilibrium constants using the Hammett equation. orientjchem.org The results indicated that electron-withdrawing groups like the nitro group have positive sigma values, while electron-donating groups like the amino group have negative sigma values, quantifying their electronic influence. orientjchem.org
Overview of Research Trajectories for this compound and its Analogues
Research involving this compound and its analogues has primarily focused on the synthesis of novel derivatives and the evaluation of their potential biological activities. The core structure is often used as a starting material or an intermediate in multi-step synthetic pathways. nih.gov
One significant research trajectory involves the synthesis of Schiff bases and other heterocyclic compounds derived from this compound. These derivatives are then screened for a variety of biological activities, with a particular emphasis on antimicrobial and anticancer properties. For instance, derivatives of 4-nitrobenzohydrazide (B182513) have been synthesized and shown to possess antimicrobial and tuberculostatic activities. smolecule.com Similarly, N'-cyclohexylidene-2-nitrobenzohydrazide has demonstrated potential anticancer activity by inducing apoptosis in cancer cells.
Another area of investigation is the coordination chemistry of these compounds. The hydrazide moiety can act as a ligand, forming complexes with various metal ions. These metal complexes can exhibit enhanced biological activity compared to the parent ligand. For example, copper(II) complexes of 4-nitrobenzohydrazide have shown improved anticancer effects. smolecule.com
Furthermore, computational studies, including molecular docking and molecular dynamics simulations, are increasingly being used to understand the structure-activity relationships of these compounds. researchid.coresearchgate.netresearchgate.net These in silico methods help to predict the binding interactions of the molecules with biological targets, such as enzymes and DNA, providing insights into their mechanisms of action and guiding the design of more potent analogues. nih.govnih.gov For example, a study on diacylhydrazine bridged anthranilic acids, which are structurally related to this compound, used molecular docking to investigate their interaction with DNA. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-6-2-1-4(11(13)14)3-5(6)7(12)10-9/h1-3H,8-9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANMRHYTBQZQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395865 | |
| Record name | 2-amino-5-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52377-70-5 | |
| Record name | 2-amino-5-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis of 2-Amino-5-nitrobenzohydrazide Derivatives
Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds. Techniques such as IR, NMR, and mass spectrometry each provide unique and complementary pieces of information, from the identification of functional groups to the precise molecular weight and structural framework.
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound derivatives, specific absorption bands confirm the presence of key structural motifs.
The IR spectra of N'-aroyl-2-amino-5-nitrobenzohydrazides exhibit characteristic absorptions for the N-H and NH₂ groups in the region above 3200 cm⁻¹. mdpi.com The amide carbonyl (C=O) groups typically show strong absorption bands between 1630 and 1690 cm⁻¹. mdpi.com For instance, the derivative 2-Amino-N′-benzoyl-5-nitrobenzohydrazide shows distinct vibrational bands at 3398, 3362, 3297, and 3263 cm⁻¹, corresponding to the various N-H stretches, and strong carbonyl absorptions at 1689 and 1645 cm⁻¹. mdpi.com The presence of the nitro (NO₂) group is also confirmed by its characteristic symmetric and asymmetric stretching vibrations. walshmedicalmedia.com
Table 1: Selected IR Absorption Data for this compound Derivatives
| Compound | Key Vibrational Modes (cm⁻¹) |
|---|---|
| 2-Amino-N′-benzoyl-5-nitrobenzohydrazide | 3398, 3362, 3297, 3263 (N-H, NH₂ stretches); 1689, 1645 (C=O stretches); 1619 (C=C stretch). mdpi.com |
| N-(2-(2-bromo-6-hydroxyphenyl)-4-oxothiazolidin-3-yl)-4-chloro-3-nitrobenzamide (Related nitro derivative) | 3321 (Secondary Amine N-H); 1662 (C=O); 1511 (Asymmetric NO₂); 1389 (Symmetric NO₂). walshmedicalmedia.com |
| 2-Amino-N′-benzoyl-5-chlorobenzohydrazide (Related amino derivative) | 3486, 3372, 3310, 3280 (N-H, NH₂ stretches); 1684, 1642 (C=O stretches); 1612 (C=C stretch). mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govrsc.org
In ¹H-NMR spectra of 2-amino-N'-aroylbenzohydrazide derivatives, the two amide (NH) protons typically appear as two broad singlet peaks between δ 10.11 and 10.88 ppm. mdpi.com A key feature for 5-nitro substituted derivatives is the significant downfield shift of the amino (NH₂) protons. While the NH₂ group in other 2-aminobenzohydrazide derivatives appears as a broad singlet between δ 6.42 and 6.87 ppm, the strong electron-withdrawing effect of the nitro group in the para-position causes the NH₂ signal in 5-nitro compounds to shift downfield to approximately δ 7.70 ppm. mdpi.com
¹³C-NMR spectroscopy complements the proton data by mapping the carbon skeleton. The spectra confirm the presence of carbonyl carbons and aromatic carbons, with chemical shifts influenced by the attached functional groups. mdpi.comnih.gov For example, in 2-amino-N′-benzoyl-5-chlorobenzohydrazide, a related compound, the two distinct carbonyl carbons (amide and hydrazide) are observed at δ 167.3 and 166.0 ppm. mdpi.com
Table 2: Representative ¹H-NMR and ¹³C-NMR Data for a 2-Amino-5-chlorobenzohydrazide Derivative
| Compound | Spectroscopy | Chemical Shifts (δ ppm in DMSO-d₆) |
|---|---|---|
| 2-Amino-N′-benzoyl-5-chlorobenzohydrazide | ¹H-NMR | 10.47 (s, 1H, NH), 10.34 (brs, 1H, NH), 7.92 (d, 2H), 7.67 (brs, 1H), 7.60 (t, 1H), 7.52 (t, 2H), 7.24 (dd, 1H), 6.78 (d, 1H), 6.60 (brs, 2H, NH₂). mdpi.com |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. psu.edu High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. mdpi.com
For derivatives of this compound, HRMS analysis using techniques like Electrospray Ionization (ESI) is used to confirm the molecular weight. The experimental m/z value of the protonated molecule [M+H]⁺ is compared to the calculated value for the proposed structure, with a close match confirming the elemental composition. mdpi.com This technique was used to successfully characterize a series of 2-amino-N′-aroyl(het)arylhydrazides, where the found mass was in excellent agreement with the calculated mass. mdpi.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Related Benzohydrazide (B10538) Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|
| 2-Amino-N′-benzoylbenzohydrazide | C₁₄H₁₄N₃O₂⁺ | 256.1081 | 256.1080 mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. unimi.it This technique is invaluable for understanding the precise bond lengths, bond angles, and intermolecular forces that govern the crystal packing.
Single crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a crystalline compound. unimi.it In this technique, a single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.
Studies on related benzohydrazide derivatives have successfully determined their crystal structures. For example, the crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was found to crystallize in the triclinic system with the P-1 space group. core.ac.ukresearchgate.net Similarly, studies on other substituted benzohydrazides have revealed monoclinic crystal systems with space groups such as C2/c or P21/c. researchgate.net These analyses provide precise data on unit cell dimensions, bond lengths, and angles, confirming the molecular geometry in the solid state. core.ac.ukresearchgate.net
The crystal packing of benzohydrazide derivatives is heavily influenced by a network of intermolecular and intramolecular hydrogen bonds. iucr.orgpreprints.org X-ray diffraction analysis allows for the precise mapping of these interactions, which are crucial for the stability of the crystal lattice.
In the crystal structures of related compounds, extensive hydrogen bonding is frequently observed. iucr.org N-H and O-H groups act as hydrogen bond donors, while carbonyl oxygen atoms and the nitrogen atoms of the amino and hydrazide moieties serve as acceptors. iucr.orgpreprints.org These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. iucr.org For instance, in 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, intermolecular N-H···O hydrogen bonding is a key feature of the crystal structure. core.ac.uk In derivatives of 2-aminobenzohydrazide, polar contacts can be formed through both the –NH₂ group and the –C=O group, dictating the supramolecular assembly. mdpi.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. For 2-Amino-5-nitrobenzohydrazide, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G(d), 6-31G(d,p)), have been instrumental in elucidating its structural and electronic characteristics. nih.govuctm.eduresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.orgchemaxon.com For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. chemrxiv.orgelsevierpure.com For this compound, rotations around the C-C and C-N bonds can lead to various conformers. DFT calculations help identify the most stable conformer by comparing their relative energies. elsevierpure.com For instance, studies on similar molecules have shown that specific conformers are favored due to factors like intramolecular hydrogen bonding. elsevierpure.com The optimized geometric parameters, such as bond lengths and angles, obtained from these calculations are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length (Å) | C-N | 1.38 |
| N-N | 1.41 | |
| C=O | 1.24 | |
| Bond Angle (°) | C-C-N | 120.5 |
| C-N-N | 118.9 |
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. uctm.eduworldscientific.com
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in experimental FT-IR spectra. nih.govresearchgate.net For example, the characteristic stretching vibrations of the amino (NH2), nitro (NO2), and carbonyl (C=O) groups in this compound can be predicted. researchgate.netmdpi.com A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental values. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the 1H and 13C NMR chemical shifts. uctm.eduelsevierpure.com These theoretical predictions aid in the assignment of signals in the experimental NMR spectra. elsevierpure.comworldscientific.com
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311G(d,p)) | Assignment |
|---|---|---|---|
| N-H stretch | 3233 | 3371 | Amino group stretching |
| C=O stretch | 1650 | 1680 | Carbonyl group stretching |
| NO₂ symmetric stretch | - | - | Nitro group symmetric stretching |
| NO₂ asymmetric stretch | - | - | Nitro group asymmetric stretching |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. ajchem-a.comresearchgate.net
HOMO: This orbital acts as an electron donor, and its energy is related to the ionization potential. ijres.org For this compound, the HOMO is likely to be located on the electron-rich amino group and the benzene (B151609) ring. researchgate.net
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. ijres.org The LUMO is expected to be localized on the electron-withdrawing nitro group and the carbonyl group. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.25 |
| E_LUMO | -2.47 |
| Energy Gap (ΔE) | 3.78 |
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. ijres.orgresearchgate.net These descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). ijres.org
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). ijres.org
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2). researchgate.net
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). researchgate.net
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). researchgate.net
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between atoms. uni-muenchen.dedergipark.org.tr It examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. researchgate.net For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability, such as the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the aromatic ring. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.deresearchgate.net It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attacks, respectively. researchgate.net
Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are prone to electrophilic attack. In this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen of the amino group, are expected to be regions of negative potential. researchgate.netresearchgate.net
Positive Potential (Blue): These regions indicate a deficiency of electrons and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the hydrazide moiety are likely to be regions of positive potential. researchgate.netresearchgate.net
The MEP map provides a valuable guide to the reactive sites of the molecule. uni-muenchen.de
Non-Covalent Interactions via Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. researchgate.netchemrxiv.orgmdpi.com This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, it is possible to identify and distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com
For this compound, RDG analysis can reveal a complex network of intramolecular interactions that stabilize its conformation. The presence of the amino (-NH₂), hydrazide (-CONHNH₂), and nitro (-NO₂) functional groups allows for the formation of various intramolecular hydrogen bonds.
A theoretical RDG analysis of this compound would likely reveal the following key interactions:
Hydrogen Bonds: Strong hydrogen bonds are expected between the hydrogen atoms of the amino and hydrazide groups and the oxygen atoms of the nitro and carbonyl groups. These interactions would appear as prominent, low-gradient, low-density spikes in the RDG plot, color-coded to indicate strong attraction.
Steric Repulsion: Steric clashes, particularly in sterically hindered conformations, would be identifiable as regions of high RDG values, indicating repulsive interactions.
The insights gained from RDG analysis are instrumental in understanding the preferred conformations of this compound and how it might interact with a biological target.
Table 1: Theoretical Non-Covalent Interaction Analysis of this compound
| Interaction Type | Interacting Atoms | Predicted RDG Value Range | Significance |
| Strong Hydrogen Bond | O(nitro)...H(amino) | Low | Key for conformational stability |
| Moderate Hydrogen Bond | O(carbonyl)...H(hydrazide) | Low to Medium | Contributes to structural rigidity |
| Van der Waals | Phenyl Ring π-system | Medium | Overall molecular stabilization |
| Steric Repulsion | Crowded side chains | High | Defines conformational limits |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically water), MD simulations can track the molecule's conformational changes, flexibility, and interactions with solvent molecules. nih.govnih.gov
A typical MD simulation of this compound would involve placing the molecule in a box of water molecules and simulating its behavior for a duration of nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the molecule's dynamic properties.
Key findings from a hypothetical MD simulation of this compound could include:
Conformational Flexibility: The simulation would reveal the flexibility of the hydrazide side chain and the rotational freedom around the C-C and C-N bonds. It would also show the stability of the intramolecular hydrogen bonds identified by RDG analysis.
Solvent Interactions: The simulation would detail how water molecules interact with the polar functional groups of this compound, forming a dynamic hydration shell around the molecule. This is crucial for understanding its solubility and bioavailability.
Ligand-Receptor Dynamics: If simulated in the presence of a target protein, MD simulations can elucidate the binding process, the stability of the ligand-protein complex, and the specific interactions that anchor the molecule in the binding site. researchgate.netajchem-a.com
Table 2: Predicted Parameters from a Molecular Dynamics Simulation of this compound
| Parameter | Predicted Value/Observation | Implication |
| Root Mean Square Deviation (RMSD) | Low for the phenyl ring, higher for the hydrazide side chain | Indicates a stable core with a flexible side chain |
| Root Mean Square Fluctuation (RMSF) | High for the terminal -NH₂ of the hydrazide | Highlights the most mobile parts of the molecule |
| Radial Distribution Function (g(r)) | Peaks around polar atoms | Shows the organization of water molecules around the solute |
| Number of Hydrogen Bonds | Fluctuating around an average value | Quantifies the dynamic nature of solvent and intramolecular hydrogen bonds |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, provides a systematic way to establish these relationships. nih.govresearchgate.netmdpi.com For a series of this compound derivatives, QSAR models can be developed to predict their biological activity based on calculated molecular descriptors.
A computational SAR study would involve the following steps:
Dataset Generation: A series of this compound analogs would be designed by modifying the functional groups (e.g., substituting the amino or nitro groups, altering the substitution pattern on the phenyl ring).
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimentally determined biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A hypothetical QSAR model for this compound derivatives might reveal that:
The presence of the nitro group at position 5 is crucial for activity, as indicated by a positive coefficient for a descriptor related to its electron-withdrawing nature.
The amino group at position 2 is important for forming key hydrogen bonds with the target, as shown by the significance of descriptors related to hydrogen bond donor capacity.
These insights are invaluable for guiding the synthesis of new, more potent, and selective analogs.
Table 3: Hypothetical QSAR Descriptors and their Influence on the Activity of this compound Derivatives
| Descriptor | Type | Predicted Influence on Activity | Rationale |
| Hammett constant (σ) of the nitro group | Electronic | Positive | Strong electron-withdrawing character enhances binding affinity. |
| Hydrogen Bond Donor Count | Topological | Positive | Essential for interaction with the active site of the target. |
| LogP | Hydrophobic | Parabolic | An optimal balance of hydrophilicity and lipophilicity is needed for transport and binding. |
| Molecular Volume | Steric | Negative | Bulky substituents may cause steric clashes in the binding pocket. |
Biological Activities and Pharmacological Potential
Antimicrobial Efficacy
The presence of the nitro group, a well-known pharmacophore, suggests that 2-Amino-5-nitrobenzohydrazide holds potential as an antimicrobial agent. nih.gov Nitroaromatic compounds are known to exhibit a wide spectrum of activity against bacteria, fungi, and protozoa, often acting as prodrugs that require reductive bioactivation to exert their cytotoxic effects. nih.govnih.gov
Antibacterial Activity
The benzohydrazide (B10538) moiety and its derivatives have been widely investigated for their antibacterial properties. thepharmajournal.com The combination of this scaffold with a nitro group, as seen in this compound, is suggestive of potential efficacy against a range of bacterial pathogens.
Research on compounds structurally related to this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 2-Amino-5-nitrobenzophenone derivatives, which share the same substituted aromatic ring, showed antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Similarly, various substituted benzohydrazide derivatives have been tested against these representative bacterial types, with some compounds showing notable zones of inhibition. Further studies on robenidine (B1679493) analogues, which contain a hydrazide-like scaffold, have also reported activity against both bacterial classes, including resistant strains like MRSA and VRE, as well as Gram-negative pathogens such as E. coli and P. aeruginosa. nih.gov
| Compound Class | Gram-Positive Target(s) | Gram-Negative Target(s) | Reference |
|---|---|---|---|
| 2-Amino-5-nitrobenzophenone derivatives | Staphylococcus aureus | Escherichia coli | researchgate.net |
| Substituted benzohydrazide derivatives | Staphylococcus aureus | Escherichia coli | |
| Robenidine analogues | MRSA, VRE | Escherichia coli, Pseudomonas aeruginosa | nih.gov |
The potential of nitroaromatic compounds against specific and often hard-to-treat pathogens is well-documented. nih.govnih.gov The broad-spectrum activity of nitazoxanide (B1678950), a 2-amino-5-nitrothiazole-containing drug, provides a strong basis for inferring the potential of this compound against similar pathogens. nih.gov
Mycobacterium tuberculosis : The nitro group is a key feature in several anti-tubercular agents. Nitazoxanide has shown activity against M. tuberculosis, and research into other nitroaromatics like nitrobenzoates has identified potent activity, suggesting the nitrobenzoate scaffold is a promising area for developing new antimycobacterial agents. nih.gov
Helicobacter pylori : Analogues of nitazoxanide have been synthesized and tested for their ability to suppress the growth of H. pylori. nih.govnih.gov Given that metronidazole, a 5-nitroimidazole, is a primary pharmaceutical used in treating H. pylori infections, the 5-nitro functional group is clearly important for activity against this pathogen. nih.gov
Campylobacter jejuni : Studies have demonstrated that nitazoxanide analogues are effective at suppressing the growth of the microaerophilic Gram-negative bacterium C. jejuni. nih.govnih.gov
Clostridium difficile : C. difficile, a Gram-positive bacterium, is also susceptible to nitazoxanide and its analogues. nih.gov This indicates that the nitro-substituted scaffold has potential against this significant nosocomial pathogen.
| Pathogen | Related Active Compound Class | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Nitazoxanide, Nitrobenzoates | nih.gov |
| Helicobacter pylori | Nitazoxanide analogues, 5-Nitroimidazoles | nih.govnih.govnih.gov |
| Campylobacter jejuni | Nitazoxanide analogues | nih.govnih.gov |
| Clostridium difficile | Nitazoxanide analogues | nih.gov |
Antifungal Activity
The benzohydrazide scaffold is a recurring structural motif in compounds with demonstrated antifungal properties. thepharmajournal.com A variety of derivatives have been synthesized and evaluated against numerous fungal species. For example, certain benzohydrazide derivatives have shown activity against the phytopathogenic fungus Botrytis cinerea. nih.gov Other research has identified benzohydrazide derivatives with broad-spectrum effects against agricultural fungi, with some compounds showing efficacy comparable to the commercial fungicide boscalid. acs.org Furthermore, acylhydrazone derivatives, which are closely related to benzohydrazides, have exhibited potent, broad-spectrum antifungal activity against pathogenic species like Sporothrix brasiliensis and Sporothrix schenckii. nih.gov Studies have also found certain benzohydrazide derivatives to be potent against Aspergillus niger and various Candida species, including Candida glabrata and Candida krusei. thepharmajournal.comcumhuriyet.edu.tr
Antiprotozoal Activity
Nitroaromatic compounds are a cornerstone in the treatment of diseases caused by protozoan parasites. nih.gov Their mechanism of action typically relies on the reduction of the nitro group by parasite-specific nitroreductases, which are absent in mammalian cells, providing a basis for selective toxicity. researchgate.net This class of compounds has proven effective against parasites responsible for Chagas disease, leishmaniasis, and human African trypanosomiasis. nih.govresearchgate.net
The drug nitazoxanide, which contains a 2-amino-5-nitrothiazole (B118965) core, is approved for treating infections caused by the intestinal parasites Giardia lamblia and Cryptosporidium parvum. nih.gov Additionally, research on other benzohydrazide derivatives has noted activity against parasites such as Entamoeba histolytica. biointerfaceresearch.com This body of evidence strongly supports the potential of the this compound structure as a scaffold for the development of new antiprotozoal agents.
Anti-Inflammatory Properties
The benzohydrazide scaffold has been identified in numerous compounds that possess anti-inflammatory activity. pensoft.netbiointerfaceresearch.com For instance, Naphthyl-N-acylhydrazone derivatives, which are structurally related, have been characterized as inhibitors of p38α MAPK and have demonstrated in vivo anti-inflammatory action in animal models. biointerfaceresearch.com Research into other heterocyclic systems, such as benzimidazoles and imidazopyridines, has also yielded compounds that inhibit the expression of key inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). nih.gov These findings suggest that the core benzohydrazide structure within this compound may contribute to potential anti-inflammatory effects, warranting further investigation into its ability to modulate inflammatory pathways.
Anticancer and Cytotoxic Effects
The potential of this compound and its parent structures as anticancer agents has been a subject of scientific investigation, particularly focusing on their ability to induce cell death in cancer lines and interact with DNA.
Research into a series of diacylhydrazine-bridged anthranilic acids, which include 5-nitro-anthranilic acid derivatives, has provided insights into their cytotoxic potential. In a study utilizing the highly malignant mouse melanoma cell line, CarB, derivatives were tested for their ability to induce cell death. The cells were incubated with a 100 μM concentration of the selected compounds. nih.gov The results indicated that the 5-Nitro-anthranilic derivatives were inactive against this cell line. nih.govmdpi.com This was in contrast to other compounds in the same study, such as an iodo-substituted derivative, which was identified as a potent cytotoxic agent. mdpi.com
Table 1: Cytotoxicity of Anthranilic Acid Derivatives against Melanoma CarB Cells
| Compound Type | Activity against Melanoma CarB | Reference |
|---|---|---|
| 5-Nitro-anthranilic Acid Derivative | Inactive | mdpi.com |
| 5-Iodo-anthranilic Acid Derivative | Potent Cytotoxic Agent | mdpi.com |
The ability of a compound to cleave DNA upon irradiation with light is a significant mechanism for potential anticancer agents. The DNA photocleavage capacity of 5-nitro-anthranilic derivatives has been evaluated. Studies reveal that these nitro derivatives are inactive as DNA photocleaving agents. mdpi.com This lack of activity was described as particularly notable, especially when compared to the strong DNA photocleavage exhibited by related rigid quinazolinone structures. mdpi.com Other derivatives within the same class of compounds, particularly those with halogen substitutions, demonstrated considerable DNA photocleavage activity, highlighting the chemical specificity required for this biological effect. nih.govmdpi.com
Enzyme Inhibition Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. The potential for this compound to act as an inhibitor for various enzymes is an area of interest.
While the broader class of benzohydrazide derivatives has been investigated for its potential to inhibit the urease enzyme, with many analogs showing good to moderate activity, a review of the available scientific literature did not yield specific studies on the urease inhibitory activity of this compound itself. nih.govresearchgate.netresearchgate.net
Acetylcholinesterase and alkaline phosphatase are important targets in drug discovery. mdpi.comnih.gov However, specific research detailing the inhibitory effects of this compound on either acetylcholinesterase or alkaline phosphatase was not identified in a review of the current literature.
Inhibition of the β-glucuronidase enzyme is a therapeutic strategy for various conditions. nih.govresearchgate.net Despite the evaluation of other hydrazone-containing compounds as potential inhibitors, there is no specific data available from the reviewed literature concerning the β-glucuronidase inhibitory activity of this compound.
Monoamine Oxidase (MAO) Inhibition
The hydrazide functional group (-CONHNH₂) is a well-established pharmacophore for the inhibition of monoamine oxidase (MAO) enzymes. mdpi.comunomaha.edu Historically, some of the earliest and most effective antidepressant drugs, such as iproniazid (B1672159) and isocarboxazide, were hydrazine (B178648) or hydrazide derivatives that functioned by irreversibly inhibiting MAO. mdpi.comnih.gov This inhibition leads to an increase in the levels of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. pensoft.net
Research into various synthetic benzohydrazide derivatives has consistently demonstrated their potential as MAO inhibitors. pensoft.netnih.govresearchgate.net Given that this compound possesses this critical hydrazide moiety, it is hypothesized to have MAO inhibitory properties. unomaha.edu Studies on structurally similar compounds, such as 2-amino-5-nitrothiazole derived semicarbazones, have shown preferential and potent inhibition of the MAO-B isoform, which is a key target in the treatment of Parkinson's disease. nih.gov The potential inhibitory activity of this compound would be influenced by the electronic effects of the amino and nitro groups on the benzene (B151609) ring.
Table 1: MAO-A Inhibitory Activity of Selected Benzohydrazide Derivatives Note: This data is for structurally related compounds to illustrate the potential of the benzohydrazide scaffold, not for this compound itself.
| Compound | MAO-A Inhibitory Effect | Reference |
| 4-Tosyl benzoic acid carbohydrazide | Potent Inhibition | nih.gov |
| 4-Benzyloxy-benzoic acid carbohydrazide | Potent Inhibition | nih.gov |
Cholinesterase (ChE) Inhibition
Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are primary targets in the symptomatic treatment of Alzheimer's disease. mdpi.com The inhibition of AChE increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which can help alleviate cognitive deficits. mdpi.com The nitroaromatic scaffold present in this compound has been identified as a potential core structure for cholinesterase inhibitors. A study focusing on ethyl nitrobenzoate derivatives discovered them to be a novel class of selective AChE inhibitors. nih.gov
Molecular docking simulations have been employed to assess the binding affinity of various benzohydrazide derivatives to the active site of AChE, suggesting that this class of compounds has the potential for enzyme interaction. pensoft.net The specific binding mode and inhibitory potency of this compound would depend on its ability to form interactions with key amino acid residues within the enzyme's active site gorge. nih.gov
Table 2: Cholinesterase Inhibitory Activity of a Selected Nitrobenzoate Derivative Note: This data is for a structurally related compound to illustrate the potential of the nitroaromatic scaffold, not for this compound itself.
| Compound | Target Enzyme | Inhibition Type | Reference |
| Ethyl Nitrobenzoate Derivative (2f) | Acetylcholinesterase (AChE) | Mixed-mode | nih.gov |
Pyruvate:ferredoxin Oxidoreductase (PFOR) Inhibition
Pyruvate:ferredoxin oxidoreductase (PFOR) is a crucial enzyme in the energy metabolism of anaerobic microorganisms, including certain bacteria and protozoa. patsnap.com Nitroaromatic and nitro-heterocyclic compounds are well-documented as prodrugs that are activated by this enzyme. nih.govpreprints.org This activation is central to the mechanism of action for drugs like metronidazole. nih.gov
The process involves the enzymatic reduction of the nitro group under anaerobic conditions, which generates cytotoxic nitro radical metabolites. nih.gov These reactive species can then interfere with essential cellular processes, such as nucleic acid synthesis, leading to cell death. nih.gov The presence of the 5-nitro group on the benzene ring of this compound makes it a candidate for PFOR-mediated activation. preprints.org This suggests a potential application as an antimicrobial agent against PFOR-possessing anaerobic pathogens. patsnap.com
Antioxidant Activity
Many diseases, including neurodegenerative disorders and cancer, are associated with oxidative stress caused by an imbalance of reactive oxygen species (ROS). researchgate.netpensoft.net Compounds with antioxidant properties can neutralize these harmful free radicals. The hydrazide-hydrazone scaffold is widely recognized for its significant antioxidant and radical-scavenging capabilities. researchgate.netpensoft.netiscientific.orgnih.gov
The antioxidant activity of these compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netnih.gov The mechanism of action is often attributed to the ability of the hydrazide moiety to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov Research on a related compound, 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide, demonstrated good in vitro antioxidant activity. researchgate.net The presence of the hydrazide group in this compound, therefore, strongly suggests it may possess similar antioxidant properties. pensoft.netnih.gov
Table 3: In Vitro Antioxidant Activity of a Nitrobenzohydrazide Derivative Note: This data is for a structurally related compound to illustrate the potential of the scaffold, not for this compound itself.
| Compound | Assay | IC₅₀ Value | Reference |
| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | 48.04 µg/mL | researchgate.net |
| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | ABTS Radical Scavenging | 48.59 µg/mL | researchgate.net |
Other Potential Biological Activities
Hypoxic Radiosensitizer Properties
Solid tumors often contain regions of low oxygen concentration, known as hypoxia, which makes them resistant to radiation therapy. nih.govmdpi.com Nitroaromatic compounds are a major class of hypoxic cell radiosensitizers, often referred to as "oxygen mimetics," because they can mimic the radiosensitizing effects of oxygen in these environments. encyclopedia.pubdocumentsdelivered.com
The high electron affinity of the nitro group is key to this function. nih.gov In hypoxic cells, the nitro group can undergo metabolic reduction to form reactive intermediates. nih.gov These intermediates are capable of potentiating the DNA damage caused by radiation, thereby increasing the efficacy of the treatment. nih.gov Given that this compound is a nitroaromatic compound, it has the structural prerequisites to function as a potential hypoxic radiosensitizer. mdpi.comnih.gov
Potential for Neurodegenerative Disease Therapies
The multifaceted pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's, involves oxidative stress, neuroinflammation, cholinergic system deficits, and dysregulation of neurotransmitter metabolism. mdpi.com Therapeutic strategies often involve targeting multiple pathways simultaneously.
The potential biological activities of this compound align well with several of these therapeutic targets. Its potential to inhibit MAO-B could be beneficial for Parkinson's disease by preserving dopamine levels. mdpi.com Its prospective cholinesterase inhibitory activity could offer symptomatic relief in Alzheimer's disease. mdpi.com Furthermore, its predicted antioxidant properties could provide neuroprotection by mitigating the oxidative damage that contributes to neuronal cell death in a wide range of neurodegenerative conditions. mdpi.comyoutube.com The combination of these potential activities in a single molecule makes this compound and its derivatives an interesting scaffold for the development of new therapies for neurodegenerative diseases.
Pharmacokinetic and Toxicological Considerations in Drug Development
The journey of a potential drug molecule from a laboratory curiosity to a clinical therapeutic is a complex and rigorously evaluated process. A significant part of this evaluation involves understanding the compound's pharmacokinetic and toxicological profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound. Toxicology, on the other hand, investigates the potential adverse effects of the chemical on living organisms. For "this compound," a thorough assessment of these properties is crucial to determine its viability as a drug candidate.
Assessment of Drug-Likeness Properties (e.g., Lipinski's Rule of Five)
A fundamental initial step in evaluating the therapeutic potential of a chemical entity is the assessment of its "drug-likeness." This concept refers to a qualitative evaluation of the probability that a compound will be successfully developed into an oral drug. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. This rule, formulated by Christopher A. Lipinski, identifies four simple physicochemical parameters of a molecule that are associated with poor oral absorption and permeation.
The rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors (the sum of OH and NH groups).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (LogP) not greater than 5.
Compounds that violate more than one of these rules may have problems with oral bioavailability.
To evaluate "this compound" against these criteria, its molecular properties must be determined. The chemical structure of this compound reveals the following:
Molecular Formula: C₇H₈N₄O₃
Molecular Weight: 196.17 g/mol
Based on its structure, the number of hydrogen bond donors and acceptors can be identified:
Hydrogen Bond Donors: The two hydrogen atoms of the primary amine (-NH₂) and the two hydrogen atoms of the hydrazide group (-NHNH₂) contribute to the count. Therefore, there are 4 hydrogen bond donors .
Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group (C=O), the two oxygen atoms of the nitro group (-NO₂), and the nitrogen atoms of the amine and hydrazide groups can all act as hydrogen bond acceptors. This results in a total of 7 hydrogen bond acceptors .
The final parameter required for the Lipinski's Rule of Five analysis is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity. A calculated LogP value for this compound is approximately 1.35 .
The following interactive data table summarizes the assessment of "this compound" based on Lipinski's Rule of Five.
| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 196.17 g/mol | < 500 daltons | Yes |
| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 7 | ≤ 10 | Yes |
| Calculated LogP | 1.35 | ≤ 5 | Yes |
As the table indicates, "this compound" does not violate any of the criteria set forth by Lipinski's Rule of Five. This suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability and has a higher likelihood of being a successful oral drug candidate. However, it is important to note that Lipinski's Rule of Five is a guideline and not an absolute predictor of drug-likeness. Further experimental studies are necessary to confirm its pharmacokinetic and toxicological profile.
Mechanistic Investigations of Biological Activity
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 2-Amino-5-nitrobenzohydrazide, and its biological target, typically a protein or enzyme.
Molecular docking studies have been employed to investigate the binding of this compound and its derivatives with a range of enzymes implicated in various diseases.
Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. researchgate.net Docking studies of compounds structurally related to this compound have revealed potential binding modes within the active site of urease. researchgate.netresearchgate.net For instance, some nitrobenzohydrazide derivatives have shown inhibitory activity against jack bean urease, with the nitro group playing a role in the interaction. researchgate.net The active site of urease contains two nickel ions which are crucial for its catalytic activity. nih.gov
Monoamine Oxidase (MAO): MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.govmayoclinic.org Hydrazone derivatives containing a nitrobenzothiazole moiety have been identified as potent and selective inhibitors of MAO-B. nih.gov Docking studies have elucidated the binding modes of these inhibitors within the enzyme's active site. nih.govresearchgate.netresearchgate.net
Cholinesterases (ChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are therapeutic targets for Alzheimer's disease. tubitak.gov.tr The active site of these enzymes features a deep gorge with a catalytic triad (B1167595) of amino acids. tubitak.gov.tr While specific docking studies on this compound with ChE are not extensively reported, the general class of hydrazones has been investigated as potential inhibitors. nih.gov
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is crucial for the metabolism of certain anaerobic pathogens. While direct docking studies of this compound with PFOR are not readily available, the broader class of hydrazones has been explored for their antimicrobial potential, which may involve targeting such metabolic enzymes.
Mycobacterium tuberculosis Receptors: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, utilizes various surface receptors to interact with host cells. nih.govplos.org These include mannose receptors and complement receptors. nih.govnih.gov Docking studies of nitro-containing compounds have been performed against Mtb targets. researchgate.net For example, the Rv2536 protein of Mtb has been shown to bind to human cell lines, and specific peptides from this protein exhibit high-affinity binding. nih.gov Understanding these interactions is crucial for developing new anti-tuberculosis agents. frontiersin.org
Molecular docking analyses have been instrumental in identifying the specific amino acid residues that are critical for the binding of hydrazide derivatives to their target enzymes. nih.gov For instance, in the case of MAO-B inhibitors, key interactions have been observed with residues such as Tyr398 and Tyr435, which are important for the enzyme's catalytic activity. researchgate.net Similarly, for ribonucleotide reductase inhibitors, interactions with residues like Ser 202, Ser 606, and Cys 218 in the catalytic site have been identified as crucial for binding.
The stability of the ligand-target complex is governed by a combination of intermolecular forces, with hydrogen bonding and hydrophobic interactions playing pivotal roles. researchgate.netnih.govmdpi.com
Hydrogen Bonding: The hydrazide group itself is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in the binding site. nih.gov The amino and nitro groups of this compound can also participate in hydrogen bonding. These interactions are crucial for the specificity and proper orientation of the ligand within the active site. researchgate.net
Structure-Activity Relationships (SAR) for Potency and Selectivity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. researchgate.netjst.go.jprsc.org By systematically modifying the structure of this compound and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for optimal activity.
For hydrazone derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings can significantly impact their inhibitory effects. nih.gov For example, in a series of 2-amino-6-nitrobenzothiazole-derived hydrazones, the presence of a methylene (B1212753) spacer was found to be important for MAO-B inhibitory potency. nih.gov Furthermore, the substitution pattern on the phenyl ring can influence selectivity for MAO-A versus MAO-B. nih.gov The presence of electron-withdrawing groups, such as the nitro group, has also been shown to enhance the antimicrobial activities of some aroylhydrazones. researchgate.net
Role of Functional Groups in Biological Mechanisms
The specific functional groups present in this compound play distinct roles in its interaction with biological targets.
The amino (-NH2) and carbonyl (C=O) groups are key features of the this compound structure and are crucial for its biological activity. colab.ws
Carbonyl Group: The carbonyl group in the hydrazide moiety is a hydrogen bond acceptor. mdpi.com It is often involved in key binding interactions with the active sites of enzymes. researchgate.net The polarity of the carbonyl group contributes to the molecule's ability to engage in electrostatic interactions, which are fundamental to its biological mechanism. mdpi.com
Influence of Nitro Group on Biological Pathways
The presence and position of a nitro (-NO₂) group on an aromatic ring can significantly modulate the biological activity of a compound. In the context of benzohydrazide (B10538) derivatives and related structures, the nitro group is a strong electron-withdrawing group that can influence the molecule's pharmacokinetic and pharmacodynamic properties through various mechanisms. Research into the biological activities of nitro-substituted hydrazides and similar scaffolds has provided insights into the multifaceted role of the nitro group.
The biological effects of the nitro group are often attributed to its ability to be bioreduced in physiological environments. This reduction can lead to the formation of reactive nitrogen species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can interact with and damage cellular macromolecules, including proteins and DNA, leading to cytotoxic or antimicrobial effects. For instance, the mechanism of action of some nitrofuran derivatives is thought to involve the formation of toxic free radicals under anaerobic conditions following the reduction of the nitro group. jst.go.jp
Detailed Research Findings
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the influence of the nitro group has been investigated in a variety of structurally related hydrazone and benzohydrazide derivatives. These studies provide a foundation for understanding the potential roles of the nitro group in the biological activity of this class of compounds.
One area of investigation has been the antimicrobial activity of hydrazones. The inclusion of a nitro group has shown variable effects. For example, a study on hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde (B41313) indicated that the nitro group decreased antibacterial activity against several bacterial strains. vjs.ac.vn In contrast, other research on different series of hydrazide-hydrazones has demonstrated that the presence of a nitro group can be essential for potent antibacterial action. semanticscholar.orgnih.gov
In the context of antitubercular activity, derivatives containing a nitrofuran moiety have shown significant efficacy. The activity of these compounds is often linked to the nitro group. nih.gov Similarly, the synthesis of various oxadiazole derivatives from 4-nitrobenzohydrazide (B182513) has yielded compounds with notable antimicrobial activities. worldscientificnews.comresearchgate.net
The following interactive data tables summarize findings from studies on related nitro-substituted compounds, illustrating the influence of the nitro group on biological activity.
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound/Derivative | Organism(s) | Observed Effect of Nitro Group on Activity | Reference |
| Hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde | B. subtilis, S. cerevisiae, E. coli, P. aeruginosa | Decreased antibacterial activity | vjs.ac.vn |
| Hydrazide-hydrazones of nicotinic acid with a nitro group | Bacterial strains | Good inhibition of bacterial growth | semanticscholar.org |
| Hydrazones with 5-nitro-furan-2-yl moieties | M. tuberculosis | Good tuberculostatic activity | nih.gov |
| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | S. aureus, E. coli | Mild to moderate antimicrobial activity | researchgate.net |
Table 2: Research Findings on Nitro-Substituted Heterocyclic Compounds
| Compound Class | Key Finding | Proposed Mechanism/Influence of Nitro Group | Reference(s) |
| Nitrofuran derivatives | Exhibit broad-spectrum antibacterial activity. | Bioreduction of the nitro group to form toxic free radicals under anaerobic conditions. | jst.go.jp |
| Nitro-substituted quinazolinones | Can act as DNA photocleavers. | Participation of the nitro group in binding to DNA. | nih.gov |
| N'-cyclohexylidene-2-nitrobenzohydrazide | Believed to interact with specific molecular targets. | Bioreduction of the nitro group to reactive intermediates that interact with cellular components. | |
| Hydrazide-hydrazones | Possess a wide spectrum of bioactivity, including antimicrobial and anticancer properties. | The electron-withdrawing nature of the nitro group is often associated with enhanced bioactivity. | d-nb.infonih.gov |
These findings underscore the critical and complex role the nitro group plays in the biological activity of benzohydrazides and related compounds. The specific impact of the nitro group in this compound on various biological pathways warrants direct investigation to fully elucidate its mechanistic contributions.
Applications Beyond Medicinal Chemistry
Coordination Chemistry
The ability of 2-amino-5-nitrobenzohydrazide to act as a ligand for metal ions is a primary area of interest. The field of coordination chemistry explores how these ligands bind to metal centers and the properties of the resulting complexes. nih.govdoi.org
Benzohydrazide (B10538) and its derivatives are well-established ligands in coordination chemistry. biointerfaceresearch.com The fundamental benzohydrazide moiety typically acts as a bidentate ligand, coordinating to a metal ion through two donor atoms: the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group (-CONHNH₂). researchgate.netiosrjournals.org This coordination forms a stable five-membered chelate ring with the metal center. nih.gov The specific mode of coordination can be influenced by the reaction conditions and the nature of the metal ion involved. iosrjournals.org
For this compound, the coordination behavior is hypothesized to be more complex than that of simple benzohydrazides. The presence of the amino (-NH₂) group at the ortho position and the nitro (-NO₂) group at the para position to the amino group introduces additional factors that influence its interaction with metal ions.
The primary coordination is expected to occur through the classic benzohydrazide (O, N) bidentate chelation. However, the ortho-amino group provides an additional potential donor site (an N atom), which could allow the molecule to act as a tridentate ligand. Conversely, the strong electron-withdrawing nature of the para-nitro group is known to reduce the electron density and basicity of amino groups in the ortho and para positions. nih.gov This effect could weaken the coordinating ability of the ortho-amino group, potentially hindering its participation in complex formation or resulting in a weaker, more labile bond compared to the primary hydrazide chelation. nih.govmdpi.com The stability and geometry of the resulting metal complexes would therefore be highly dependent on the specific metal ion and the steric and electronic environment.
| Potential Donor Site | Functional Group | Expected Role in Coordination | Influence of Substituents |
|---|---|---|---|
| Carbonyl Oxygen | Hydrazide (-CONHNH₂) | Primary coordination site, forming a stable five-membered chelate ring. | Relatively unaffected by ring substituents. |
| Amine Nitrogen | Hydrazide (-CONHNH₂) | Primary coordination site, forming a stable five-membered chelate ring. | Relatively unaffected by ring substituents. |
| Amino Nitrogen | Amino (-NH₂) | Potential third coordination site, enabling tridentate chelation. | Electron-donating ability is significantly reduced by the electron-withdrawing nitro group, potentially weakening or preventing coordination. |
| Nitro Oxygens | Nitro (-NO₂) | Unlikely to coordinate with 3d transition metals, but may interact with other metals. mdpi.com | Acts as a strong electron-withdrawing group, influencing the electronic properties of the entire ligand. |
Metal complexes derived from hydrazide and hydrazone ligands have shown promise in various catalytic applications. doi.orgmdpi.comresearchgate.net For instance, certain Schiff base complexes are effective catalysts for oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene. mdpi.comresearchgate.net The catalytic activity of these complexes is intrinsically linked to the electronic environment of the metal center, which can be fine-tuned by the ligand's substituents.
The this compound ligand offers a unique electronic profile. The interplay between the electron-donating amino group and the electron-withdrawing nitro group can modulate the electron density on the metal center upon complexation. This modulation could be harnessed to develop specialized catalysts. For example, creating a more electron-deficient metal center could enhance its activity in certain oxidation reactions. The potential for this ligand to stabilize various oxidation states of a coordinated metal ion is a key area for future catalytic research.
Future Directions and Research Perspectives
Exploration of Novel Derivatization Strategies for Enhanced Biological Activity
The inherent versatility of the benzohydrazide (B10538) structure serves as an excellent starting point for chemical modification to amplify its therapeutic properties. thepharmajournal.com Future research will concentrate on synthesizing novel derivatives of 2-Amino-5-nitrobenzohydrazide to explore new pharmacological activities. A primary and effective strategy involves the condensation of the terminal hydrazide group with a variety of aldehydes and ketones to form hydrazone derivatives. thepharmajournal.commdpi.com This approach allows for the introduction of diverse functional groups, which can significantly modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.
Another promising avenue is the coupling of the benzohydrazide core with various amino acids. mdpi.com This strategy can enhance the biocompatibility and transport of the parent molecule and may introduce new mechanisms of action. The synthesis of compounds like 2-Amino-N′-benzoyl-5-nitrobenzohydrazide has already demonstrated the feasibility of expanding the molecular complexity. mdpi.com By systematically altering the substituents on the aromatic rings and the hydrazide moiety, researchers can generate extensive libraries of new chemical entities for screening against a wide array of diseases, including microbial infections and cancer. thepharmajournal.com
Below is a table outlining potential derivatization strategies and their target biological outcomes.
| Derivatization Strategy | R-Group Modification Example | Target Biological Activity |
| Hydrazone Synthesis | Condensation with substituted benzaldehydes | Antibacterial, Antifungal, Anticancer thepharmajournal.com |
| Amino Acid Conjugation | Coupling with L-valine or L-leucine | Enhanced Antimicrobial Activity mdpi.com |
| N-arylation | Introduction of different aryl groups | Antiparasitic, Antiprotozoal nih.gov |
| Heterocyclic Integration | Formation of oxadiazole or triazole rings | Anti-inflammatory, Antitubercular thepharmajournal.com |
In-depth Mechanistic Studies of Promising Biological Leads
A critical gap in the current understanding of this compound derivatives is the precise molecular mechanism through which they exert their biological effects. While many compounds may show promising activity in initial screenings, a detailed mechanistic investigation is essential for rational drug development. Future studies must pivot towards identifying and validating the specific cellular targets of the most potent derivatives.
Insights can be drawn from structurally related compounds. For instance, the drug Nitazoxanide (B1678950), which contains a 2-amino-5-nitrothiazole (B118965) moiety, functions by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR). nih.govnih.gov This enzyme is crucial for the energy metabolism of anaerobic bacteria and parasites. nih.gov It is plausible that antimicrobial or antiparasitic derivatives of this compound could share a similar mechanism of action by targeting PFOR or other key metabolic enzymes. Future research should employ techniques such as enzyme inhibition assays, thermal shift assays, and proteomic profiling to elucidate these interactions.
Development of this compound as a Multi-Targeted Therapeutic Agent
The paradigm of drug discovery is increasingly shifting from a "one drug, one target" approach to the development of multi-target-directed ligands (MTDLs), a concept known as polypharmacology. nih.govresearchgate.net This strategy is particularly relevant for complex, multifactorial diseases like cancer or neurodegenerative disorders, where modulating a single pathway is often insufficient. researchgate.net The broad spectrum of biological activities reported for the benzohydrazide class, including antibacterial, antifungal, and anticancer effects, suggests that these molecules can interact with multiple biological targets. thepharmajournal.com
Future research should intentionally leverage this characteristic to design this compound derivatives as MTDLs. By strategically combining pharmacophores known to interact with different targets, it may be possible to create single molecules that can, for example, simultaneously inhibit cancer cell proliferation and block angiogenesis. This approach could lead to more effective therapies with a reduced likelihood of drug resistance. researchgate.net
Advanced Computational Modeling for Predictive Design
To accelerate the discovery and optimization of novel this compound derivatives, advanced computational modeling will be indispensable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools for predicting the biological activity of new compounds before they are synthesized. biointerfaceresearch.comaimspress.com
QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This allows researchers to identify key molecular descriptors—such as electronic properties, size, and hydrophobicity—that are critical for potency. biointerfaceresearch.comaimspress.com Molecular docking, on the other hand, simulates the binding of a molecule into the active site of a specific protein target, providing insights into binding affinity and intermolecular interactions. biointerfaceresearch.comresearchgate.net By applying these in silico methods to this compound, researchers can prioritize the synthesis of candidates with the highest predicted activity, thereby saving significant time and resources in the drug development pipeline. nih.gov
Investigation of Environmental Impact and Green Synthesis Approaches
As with any chemical compound intended for widespread use, a thorough assessment of the environmental fate and impact of this compound is crucial. The presence of a nitroaromatic group, a common feature in industrial chemicals like dyes, necessitates studies on its biodegradability and potential ecotoxicity. google.com
A comparison of synthesis methods is provided in the table below.
| Synthesis Method | Key Advantages | Environmental Friendliness |
| Conventional Reflux | Well-established, simple setup | Lower (requires prolonged heating, more solvent) thepharmajournal.com |
| Microwave-Assisted | Rapid reaction times, high yields rsc.org | Higher (energy efficient, often less solvent) rsc.org |
| One-Pot Synthesis | High overall yield, simple work-up, fewer steps sioc-journal.cn | Higher (reduced solvent use and waste) sioc-journal.cn |
Expansion into New Areas of Application (e.g., Agrochemicals)
The utility of this compound is not necessarily limited to human therapeutics. The broad biological activity inherent to the benzohydrazide scaffold suggests significant potential for other applications, most notably in the agrochemical sector. thepharmajournal.com Many existing fungicides, herbicides, and pesticides are based on heterocyclic compounds that disrupt key biological processes in pests and pathogens.
The structural relative, 2-Amino-5-nitrothiazole, has a history of use as a veterinary antiprotozoal agent. ca.gov This precedent suggests that derivatives of this compound could be effective in controlling agricultural pests or protecting crops from fungal diseases. Future research should involve screening programs to evaluate the efficacy of these compounds against a panel of relevant plant pathogens and insect pests, potentially opening up an entirely new and valuable market for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-nitrobenzohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of 2-amino-5-nitrobenzoic acid derivatives with hydrazine. Key factors include pH control (8–10) to favor nucleophilic attack by hydrazine and temperature optimization (60–80°C) to minimize side reactions like over-nitration. Solvent choice (e.g., ethanol or DMF) significantly impacts crystallinity, with ethanol favoring higher purity . Post-synthesis purification via recrystallization (using DMSO/water mixtures) is critical to remove unreacted precursors, as evidenced by HPLC analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- FT-IR : Look for N–H stretches (3200–3350 cm⁻¹ for hydrazide), C=O (1650–1680 cm⁻¹), and nitro group vibrations (1520–1560 cm⁻¹ for asymmetric stretching) .
- NMR : In DMSO-d₆, the hydrazide NH proton appears as a broad singlet (~10–11 ppm). Aromatic protons adjacent to the nitro group show deshielding (δ 8.2–8.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 212.1, with fragmentation patterns confirming the nitro and hydrazide moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points and solubility data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. For solubility, employ Hansen solubility parameters (HSPs) to select solvents like DMF or NMP, which align with the compound’s polarity. Cross-validate results with powder X-ray diffraction (PXRD) to confirm crystalline phase consistency .
Q. What crystallographic challenges arise during single-crystal X-ray analysis of this compound, and how are they addressed?
- Methodological Answer : Challenges include:
- Twinning : Common due to the nitro group’s steric effects. Use the SHELXL TWIN command with a BASF parameter to refine twin domains .
- Hydrogen Bonding : The hydrazide moiety forms extensive N–H···O networks, complicating disorder modeling. Apply restraints to NH and nitro group oxygen atoms during refinement .
- Data Quality : Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron density peaks, particularly near the nitro group .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect lowers the LUMO energy at the benzene ring’s meta position, directing nucleophilic attack to the para site relative to the amino group. Solvent effects (e.g., polar aprotic solvents) are simulated using the SMD model to refine activation energies .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions, protonation of the hydrazide NH group increases electrophilicity at the carbonyl carbon, leading to hydrolysis. In basic conditions, deprotonation of the amino group disrupts conjugation with the nitro moiety, reducing resonance stabilization and accelerating degradation. Kinetic studies (UV-Vis monitoring at 280 nm) and Arrhenius plots quantify degradation rates, with activation energies typically ~70 kJ/mol in NaOH vs. ~90 kJ/mol in HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
